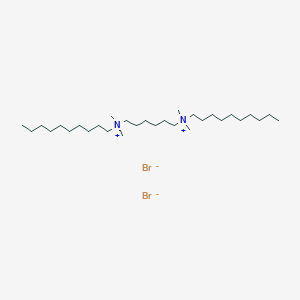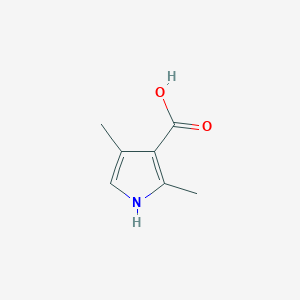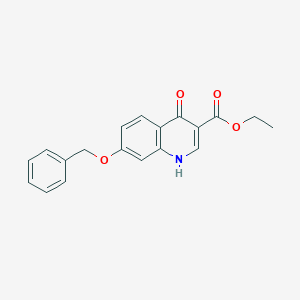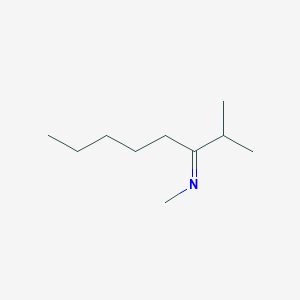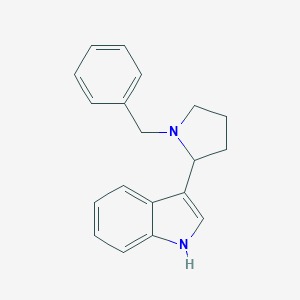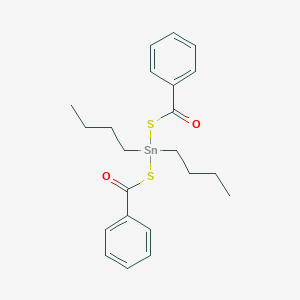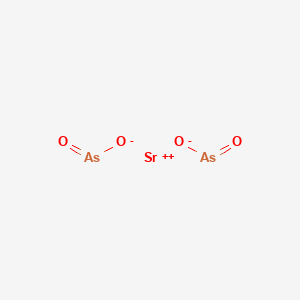
Strontium arsenite (Sr(AsO2)2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strontium arsenite (Sr(AsO2)2) is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is a white crystalline solid that is soluble in water and has been synthesized using several methods.
Mecanismo De Acción
The mechanism of action of strontium arsenite is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. Strontium arsenite has also been shown to induce oxidative stress and disrupt mitochondrial function in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Strontium arsenite has been shown to have several biochemical and physiological effects, including the induction of DNA damage, the inhibition of cell proliferation, and the induction of apoptosis in cancer cells. Strontium arsenite has also been shown to induce oxidative stress and disrupt mitochondrial function in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using strontium arsenite in lab experiments include its low cost, ease of synthesis, and potential applications in various fields. However, the limitations of using strontium arsenite in lab experiments include its toxicity and potential environmental hazards.
Direcciones Futuras
There are several future directions for the study of strontium arsenite, including its potential applications in medicine, materials science, and environmental science. In medicine, further studies are needed to determine the efficacy and safety of strontium arsenite as an anti-cancer agent. In materials science, further studies are needed to explore the potential applications of strontium arsenate as a solid oxide fuel cell material. In environmental science, further studies are needed to determine the effectiveness of strontium arsenite in the removal of arsenic from contaminated water.
Métodos De Síntesis
The synthesis of strontium arsenite can be achieved through several methods, including the precipitation method, hydrothermal method, and solvothermal method. The precipitation method involves mixing strontium chloride and sodium arsenite in water, resulting in the formation of strontium arsenite. The hydrothermal method involves heating strontium hydroxide and arsenic trioxide under high pressure and temperature, while the solvothermal method involves using organic solvents to dissolve the reactants and then heating them to form strontium arsenite.
Aplicaciones Científicas De Investigación
Strontium arsenite has been extensively studied for its potential applications in various fields, including materials science, environmental science, and medicine. In materials science, strontium arsenite has been used as a precursor for the synthesis of strontium arsenate, which is a promising material for solid oxide fuel cells. In environmental science, strontium arsenite has been studied for its potential use in the removal of arsenic from contaminated water. In medicine, strontium arsenite has been studied as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Propiedades
Número CAS |
15195-06-9 |
|---|---|
Nombre del producto |
Strontium arsenite (Sr(AsO2)2) |
Fórmula molecular |
As2O4Sr |
Peso molecular |
301.5 g/mol |
Nombre IUPAC |
strontium;oxoarsinite |
InChI |
InChI=1S/2AsHO2.Sr/c2*2-1-3;/h2*(H,2,3);/q;;+2/p-2 |
Clave InChI |
APFTYZSAOLWHTM-UHFFFAOYSA-L |
SMILES |
[O-][As]=O.[O-][As]=O.[Sr+2] |
SMILES canónico |
[O-][As]=O.[O-][As]=O.[Sr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3beta,5beta)-3-[(2,6-dideoxy-beta-D-ribo-hexopyranosyl)oxy]-5,14,19-trihydroxycard-20(22)-enolide](/img/structure/B95279.png)
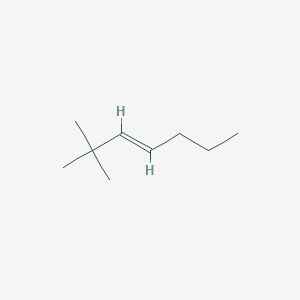
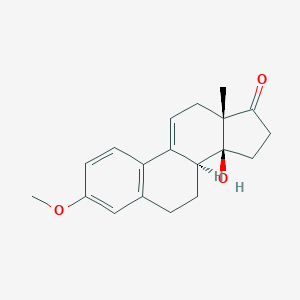
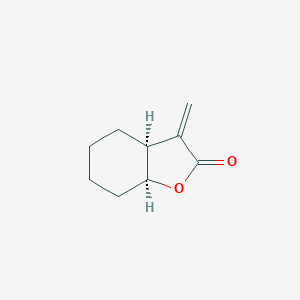
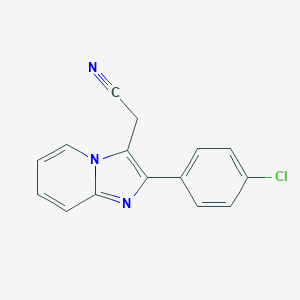
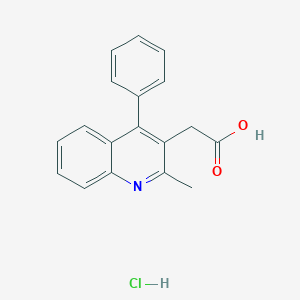
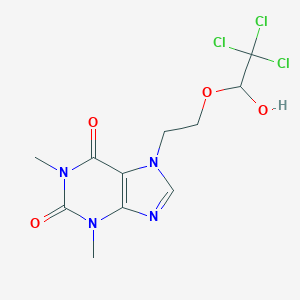
![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[2-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B95295.png)
